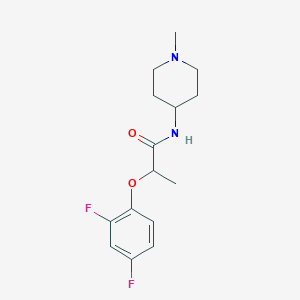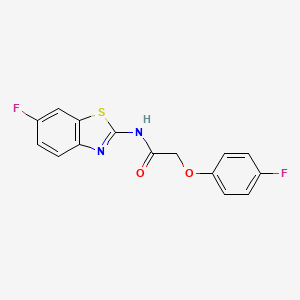![molecular formula C21H10ClNO3 B5169711 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, also known as CNAQ, is a synthetic compound that belongs to the acridine family. It has been found to exhibit potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been extensively studied for its anti-tumor properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
In addition to its anti-tumor properties, 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to exhibit anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the replication of several viruses, including influenza and HIV.
Mechanism of Action
The mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to have antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with a high degree of purity and reproducibility. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for research in these areas.
However, there are also limitations to the use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in lab experiments. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione. One area of interest is the development of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, which may provide insights into its therapeutic potential. Finally, the potential use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in combination with other anti-cancer or anti-inflammatory agents should be explored.
Synthesis Methods
The synthesis of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione involves the condensation of 2-chloronaphthalene-1,4-dione with 2-amino-3-cyanoacridine under basic conditions. The resulting product is then treated with hydrochloric acid to obtain 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in high yield and purity. This method has been optimized to produce 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione with a high degree of reproducibility and scalability, making it suitable for large-scale production.
properties
IUPAC Name |
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLRDOHHGEZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)


![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)